

Assessing STING Activation with a cGAMP Disodium ELISA Kit: Application Notes and Protocols

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Compound of Interest		
Compound Name:	cGAMP disodium	
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Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage. Activation of STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-pathogen and anti-tumor response. A key second messenger in this pathway is cyclic GMP-AMP (cGAMP), which is synthesized by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic DNA. The concentration of cGAMP is a direct indicator of STING pathway activation, making its quantification a valuable tool in immunology, oncology, and drug development. This document provides detailed application notes and protocols for assessing STING activation using a competitive enzyme-linked immunosorbent assay (ELISA) for **cGAMP disodium** salt.

Principle of the Assay

The cGAMP ELISA is a competitive immunoassay designed for the quantitative determination of 2'3'-cGAMP in various biological samples such as cell lysates, tissue homogenates, and plasma.[1][2] The assay is based on the competition between cGAMP in the sample and a fixed amount of horseradish peroxidase (HRP)-conjugated cGAMP for a limited number of binding sites on a cGAMP-specific antibody coated on a microplate.[2] Following an incubation



period, the unbound components are washed away. A substrate solution is then added, and the color development is stopped after a set time. The intensity of the color is inversely proportional to the concentration of cGAMP in the sample.[1] The concentration of cGAMP in the samples is determined by comparing the optical density of the samples to a standard curve prepared with known concentrations of cGAMP.

Data Presentation

Quantitative Performance Characteristics of a Typical

cGAMP ELISA Kit

Parameter	Typical Value	Unit	Source
Assay Range	0.08 - 20	pmol/mL	[1]
Sensitivity (80% B/B0)	73	pg/mL	[3]
Lower Limit of Detection (LLOD)	9.6	pg/mL	[3][4]
Midpoint of the curve (50% B/B0)	~900	pg/mL	[5]
Intra-assay Precision (CV)	6	%	[1]
Inter-assay Precision (CV)	8	%	[1]

Reported EC50 Values for STING Agonists



Cell Line	Agonist	EC50	Unit	Source
Human PBMCs	2'3'-cGAMP	~70	μМ	[6]
THP-1	2'3'-cGAMP	124	μМ	[6]
THP-1	2'3'-cGAM(PS)2 (Rp/Sp)	39.7	μМ	[6]
THP-1	2'3'-c-di- AM(PS)2 (Rp/Rp)	10.5	μМ	[6]

Signaling Pathway and Experimental Workflow STING Signaling Pathway

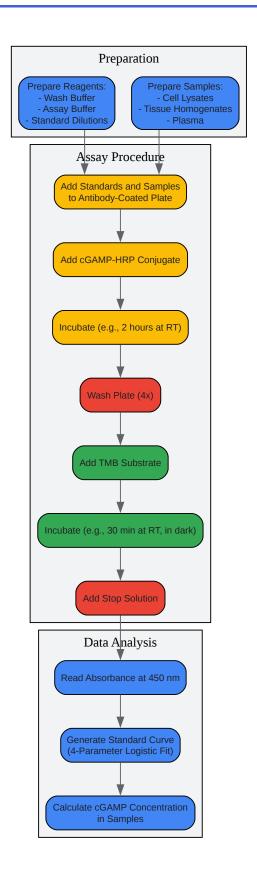


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Caption: The cGAS-STING signaling pathway.

cGAMP ELISA Experimental Workflow





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Caption: Experimental workflow for the cGAMP ELISA.



Experimental Protocols

I. Sample Preparation

Proper sample preparation is crucial for accurate cGAMP quantification. All samples should be kept on ice to prevent degradation of cGAMP.

A. Cell Lysates:

- Culture cells to the desired density and treat with stimuli (e.g., STING agonists, DNA transfection) for the desired time.
- Aspirate the culture medium and wash the cells once with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer (e.g., M-PER™ or a buffer containing EDTA to inhibit phosphodiesterases). The volume of lysis buffer should be optimized based on the cell number.
- Incubate the cell lysate on ice for 10-15 minutes.
- Centrifuge the lysate at ≥600 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the cGAMP. The supernatant can be assayed immediately or stored at -80°C for later use.

B. Tissue Homogenates:

- Flash-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C.
- Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
- Weigh the powdered tissue and add a suitable lysis buffer.
- Homogenize the sample on ice using a dounce homogenizer or sonicator.
- Centrifuge the homogenate at ≥600 x g for 15 minutes at 4°C.
- Collect the supernatant for the ELISA assay or store at -80°C.



C. Plasma:

- Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.
- Carefully collect the plasma supernatant.
- Samples should be diluted at least 1:5 with 1X Assay Buffer before running in the assay.

II. cGAMP ELISA Protocol

This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manufacturer's instructions for your kit.

A. Reagent Preparation:

- Wash Buffer: Dilute the concentrated wash buffer (e.g., 20X) to a 1X solution with deionized water.
- Assay Buffer: Dilute the concentrated assay buffer (e.g., 5X) to a 1X solution with deionized water.
- cGAMP Standard Curve: Prepare a serial dilution of the cGAMP standard. For example, start
 with a 20 pmol/mL stock and perform serial dilutions to obtain standards ranging from 0.082
 to 20 pmol/mL. Use 1X Assay Buffer as the diluent. Prepare fresh standards for each assay.

B. Assay Procedure:

- Bring all reagents and samples to room temperature before use.
- Determine the number of wells required for your experiment (blanks, standards, and samples). It is recommended to run all standards and samples in duplicate or triplicate.
- Add 50 μL of the appropriate standard or diluted sample to each well.
- Add 25 μL of the cGAMP-HRP conjugate to each well.
- Add 25 μL of the cGAMP antibody to each well (except for the non-specific binding wells).



- Seal the plate and incubate for 2 hours at room temperature on an orbital shaker.
- Aspirate the contents of the wells and wash the plate four times with 300 μ L of 1X Wash Buffer per well.
- After the final wash, invert the plate and tap it firmly on a paper towel to remove any remaining wash buffer.
- Add 100 μL of TMB Substrate Solution to each well.
- Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop.
- Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.
- Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.

III. Data Analysis

- Calculate Average Absorbance: Calculate the average absorbance for each set of replicate wells (blanks, standards, and samples).
- Subtract Background: Subtract the average absorbance of the blank wells from the average absorbance of all other wells.
- Calculate %B/B0: Calculate the percentage of bound tracer for each standard and sample using the following formula: %B/B0 = [(Average Absorbance of Standard or Sample) / (Average Absorbance of Zero Standard (B0))] x 100
- Generate Standard Curve: Plot the %B/B0 values for the standards (Y-axis) against their corresponding concentrations in log scale (X-axis). A four-parameter logistic (4PL) curve fit is recommended for generating the standard curve.[7]
- Determine Sample Concentrations: Interpolate the cGAMP concentration of your samples from the standard curve using their %B/B0 values.
- Account for Dilution: Multiply the interpolated concentration by the dilution factor used for your samples to obtain the final cGAMP concentration.



Conclusion

The **cGAMP disodium** ELISA kit provides a sensitive and quantitative method for assessing STING activation by directly measuring the concentration of its key second messenger. This tool is invaluable for researchers and drug development professionals studying the innate immune response, developing novel STING-modulating therapies for cancer and autoimmune diseases, and investigating the role of the cGAS-STING pathway in various physiological and pathological processes. Adherence to the detailed protocols and careful data analysis will ensure reliable and reproducible results.

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